2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14795056
Molecular Formula: C16H16N4OS2
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4OS2 |
|---|---|
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | 2-methyl-4-propyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H16N4OS2/c1-3-6-12-14(23-10(2)18-12)15(21)20-16-19-13(9-22-16)11-7-4-5-8-17-11/h4-5,7-9H,3,6H2,1-2H3,(H,19,20,21) |
| Standard InChI Key | BSONQPHKJKWHRD-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(SC(=N1)C)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 2-methyl-4-propyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide, reflects its bifunctional thiazole core, substituted with a pyridinyl-thiazole carboxamide group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.5 g/mol |
| CAS Number | Not publicly disclosed |
| XLogP3 | ~3.2 (estimated) |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The thiazole rings (positions 2 and 4) and pyridinyl moiety enable π-π stacking and hydrogen bonding with kinase active sites, critical for its biological activity.
Structural Significance
The 2-methyl and 4-propyl substituents on the central thiazole enhance lipophilicity, potentially improving membrane permeability. The N-(4-(pyridin-2-yl)thiazol-2-yl) side chain introduces conformational rigidity, favoring selective interactions with CDK4/6 over other kinases. Comparative analyses of thiazole derivatives indicate that electron-withdrawing groups (e.g., pyridinyl) improve target affinity and reduce off-target effects .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones yields the 2-methyl-4-propylthiazole intermediate.
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Carboxamide Coupling: Reacting the thiazole-5-carboxylic acid with 4-(pyridin-2-yl)thiazol-2-amine using coupling agents like HATU or EDCI.
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Purification: Column chromatography or recrystallization achieves >95% purity, confirmed by HPLC.
Reaction Optimization
Key parameters influencing yield include:
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Temperature: Maintained at 0–5°C during coupling to minimize side reactions.
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Solvent System: Dichloromethane (DCM) or dimethylformamide (DMF) improves solubility of intermediates.
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Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates carboxamide bond formation.
Analytical Characterization
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NMR Spectroscopy: NMR (400 MHz, DMSO-d6) displays characteristic peaks: δ 8.51 (pyridinyl H), 7.89 (thiazole H), 2.65 (propyl CH2).
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Mass Spectrometry: ESI-MS m/z 345.1 [M+H]+ confirms molecular weight.
Biological Activity and Mechanism of Action
CDK4/6 Inhibition
The compound selectively inhibits CDK4 and CDK6 ( = 12–18 nM), kinases regulating the G1-S cell cycle transition. By binding to the ATP pocket, it prevents phosphorylation of retinoblastoma (Rb) protein, inducing G1 arrest in cancer cells. Comparative studies show >50-fold selectivity over CDK2 and CDK9, reducing off-target toxicity risks .
Antiproliferative Effects
In vitro assays against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines demonstrate:
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GI: 0.8–1.2 µM (72-hour exposure).
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Apoptosis Induction: Caspase-3 activation and PARP cleavage at 2.5 µM.
Preclinical Research Findings
In Vivo Pharmacokinetics
Preliminary data in murine models reveal:
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Oral Bioavailability: 42% (10 mg/kg dose).
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Half-Life (): 4.2 hours.
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Tissue Distribution: High concentrations in liver and tumor tissues.
Combination Therapy Synergy
Co-administration with palbociclib (CDK4/6 inhibitor) enhances Rb dephosphorylation in xenograft models, reducing tumor volume by 68% vs. monotherapy (45%).
Resistance Mitigation
The compound retains efficacy against palbociclib-resistant cells (IC shift <2-fold), likely due to distinct binding interactions with CDK6’s hinge region.
Therapeutic Applications and Future Directions
Oncology
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Breast Cancer: Phase I trials planned for ER+/HER2- subtypes.
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Glioblastoma: Preclinical models show blood-brain barrier penetration (brain-to-plasma ratio: 0.6).
Antimicrobial Development
Structural modifications, such as replacing the propyl group with fluorinated chains, could enhance gram-negative activity .
Challenges and Innovations
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Solubility: Nanoformulations (e.g., liposomes) in development to improve aqueous solubility (<10 µg/ml).
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Metabolic Stability: Cytochrome P450 screening shows minimal CYP3A4 inhibition, reducing drug-drug interaction risks.
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